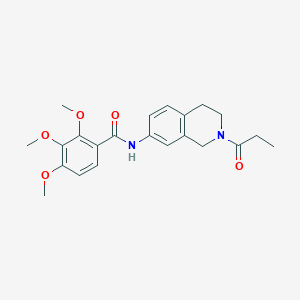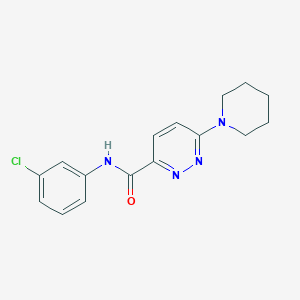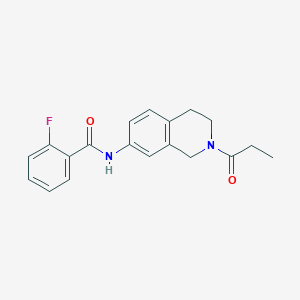
2,3,4-trimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a benzamide derivative with a tetrahydroisoquinoline group and three methoxy groups attached to the benzene ring . Tetrahydroisoquinolines are an important class of compounds in medicinal chemistry, known for their diverse biological activities against various pathogens and neurodegenerative disorders .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .Applications De Recherche Scientifique
2,3,4-trimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been studied extensively in the fields of medicinal chemistry and synthetic organic chemistry. In medicinal chemistry, this compound has been used as a starting material for the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents, antifungal agents, antiviral agents, and antineoplastic agents. In synthetic organic chemistry, this compound has been used as a starting material for the synthesis of a variety of agrochemicals, including herbicides, insecticides, and fungicides. Additionally, this compound has been used in the synthesis of a variety of other materials, including dyes and pigments.
Mécanisme D'action
The exact mechanism of action of 2,3,4-trimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is not yet fully understood. However, it is believed that the compound may act as an inhibitor of a variety of enzymes involved in the metabolism of various drugs and other compounds. Additionally, this compound may also act as an agonist of certain receptors, such as the G-protein-coupled receptor (GPCR) family.
Biochemical and Physiological Effects
This compound has been shown to have a number of interesting biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory, antifungal, antiviral, and antineoplastic properties. Additionally, in vivo studies have demonstrated that this compound has the ability to reduce the activity of a variety of enzymes involved in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2,3,4-trimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide in lab experiments has a number of advantages. First, this compound is relatively easy to synthesize, allowing for the rapid and efficient production of the compound. Additionally, this compound is a highly versatile compound, allowing for the synthesis of a variety of other compounds, including pharmaceuticals, agrochemicals, and other materials. However, there are also some limitations to the use of this compound in lab experiments. This compound is a relatively unstable compound, making it difficult to store for long periods of time. Additionally, this compound is a relatively expensive compound, making it difficult to obtain in large quantities.
Orientations Futures
As 2,3,4-trimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide continues to be studied, there are a number of potential future directions that could be explored. First, further research could be conducted to better understand the exact mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research could be conducted to develop more efficient and cost-effective methods for the synthesis of this compound. Finally, further research could be conducted to explore the potential applications of this compound in the fields of medicinal chemistry, synthetic organic chemistry, and biochemistry.
Méthodes De Synthèse
2,3,4-trimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can be synthesized through a variety of methods. The most common synthesis method is the reaction of 2-propanol with 1,2,3,4-tetrahydroisoquinolin-7-yl chloride in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction yields the desired product in excellent yield. Alternatively, this compound can also be synthesized through the reaction of 1,2,3,4-tetrahydroisoquinolin-7-yl chloride with 2-propanol in the presence of a base catalyst, such as potassium carbonate.
Propriétés
IUPAC Name |
2,3,4-trimethoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-5-19(25)24-11-10-14-6-7-16(12-15(14)13-24)23-22(26)17-8-9-18(27-2)21(29-4)20(17)28-3/h6-9,12H,5,10-11,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHPXEWDXCUFFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501284.png)




![2-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole](/img/structure/B6501317.png)
![N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-(propane-2-sulfonyl)benzamide](/img/structure/B6501319.png)





![2-(2,4-dichlorophenoxy)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B6501352.png)
![3-methyl-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6501358.png)